molecular formula C12H6BrClFNO3 B8458197 5-Bromo-2-(6-chloropyridin-3-yloxy)-4-fluorobenzoic acid

5-Bromo-2-(6-chloropyridin-3-yloxy)-4-fluorobenzoic acid

Cat. No.: B8458197
M. Wt: 346.53 g/mol
InChI Key: LYXDHFLMJLCJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(6-chloropyridin-3-yloxy)-4-fluorobenzoic acid is a useful research compound. Its molecular formula is C12H6BrClFNO3 and its molecular weight is 346.53 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H6BrClFNO3

Molecular Weight

346.53 g/mol

IUPAC Name

5-bromo-2-(6-chloropyridin-3-yl)oxy-4-fluorobenzoic acid

InChI

InChI=1S/C12H6BrClFNO3/c13-8-3-7(12(17)18)10(4-9(8)15)19-6-1-2-11(14)16-5-6/h1-5H,(H,17,18)

InChI Key

LYXDHFLMJLCJSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC2=CC(=C(C=C2C(=O)O)Br)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask was charged with 5-bromo-4-fluoro-2-iodobenzoic acid (4.00 g, 11.60 mmol), 6-chloropyridin-3-ol (1.803 g, 13.92 mmol), and cesium carbonate (7.56 g, 23.19 mmol). The flask was evacuated and flushed with nitrogen twice before copper (I) trifluoromethanesulfonate toluene complex (0.156 g, 0.302 mmol) was added. Toluene (58.0 mL) (degassed 10 minutes by bubbling nitrogen through the solution prior to use) and ethyl acetate (0.084 mL, 0.858 mmol) were added and the mixture was heated at 115° C. After 2 hours, the reaction was allowed to cool to RT and the mixture was diluted with water (50 mL) and stirred vigorously for 15 minutes. After diluting with ether (200 mL), the layers were separated and the organic layer was extracted with 10% sodium carbonate. The pH of the combined aqueous layers was adjusted to pH ˜2 and extracted with ethyl acetate. The combined organic layers were washed with saturated sodium chloride, dried over sodium sulfate, filtered, and concentrated to afford 5-bromo-2-(6-chloropyridin-3-yloxy)-4-fluorobenzoic acid as a solid. MS m/z=347.9 [M+H].
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.803 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
0.084 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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